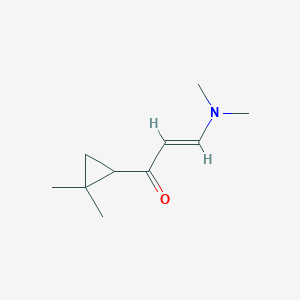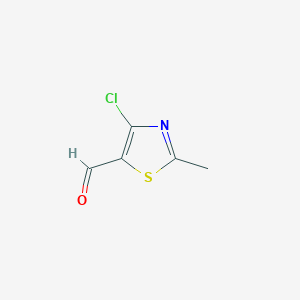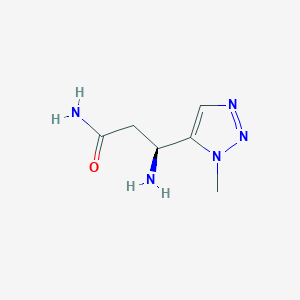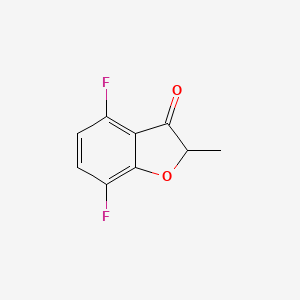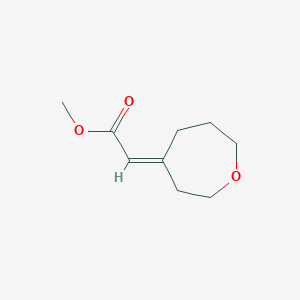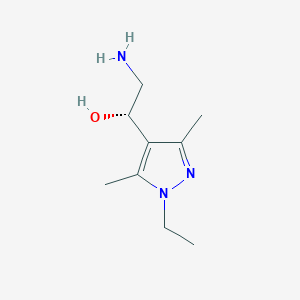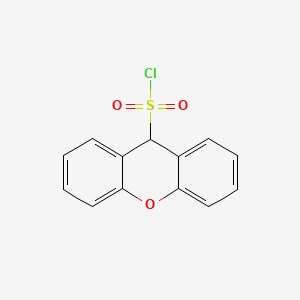
9H-Xanthene-9-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-9-sulfonyl chloride is a chemical compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-sulfonyl chloride typically involves the reaction of xanthene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Xanthene+Chlorosulfonic Acid→9H-Xanthene-9-sulfonyl Chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthene-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The xanthene moiety can undergo oxidation to form xanthone derivatives, while reduction reactions can lead to the formation of reduced xanthene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Xanthone Derivatives: Formed by oxidation of the xanthene moiety.
Scientific Research Applications
9H-Xanthene-9-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various sulfonyl-containing compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Xanthene-9-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. The resulting sulfonyl derivatives exhibit diverse biological activities, depending on the nature of the nucleophile and the specific structure of the derivative.
Molecular Targets and Pathways:
Proteins and Enzymes: Sulfonyl derivatives can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Cell Signaling Pathways: Some sulfonyl derivatives may modulate cell signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Xanthone: A structurally related compound with a ketone group instead of a sulfonyl chloride group. Xanthone derivatives exhibit various biological activities, including antioxidant and anticancer properties.
9H-Xanthene-9-carbonyl Chloride: Another xanthene derivative with a carbonyl chloride group. It is used in the synthesis of β-lactams and other biologically active compounds.
Xanthen-9-sulfone: A sulfone derivative of xanthene, formed by the oxidation of 9H-Xanthene-9-sulfonyl chloride. It exhibits different chemical and biological properties compared to the sulfonyl chloride derivative.
Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows for the introduction of sulfonyl functionality into various molecules. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
Molecular Formula |
C13H9ClO3S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
9H-xanthene-9-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S/c14-18(15,16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H |
InChI Key |
VOHBHNNPGMRMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


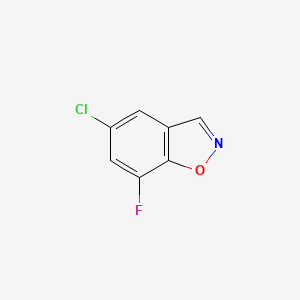
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B13314442.png)
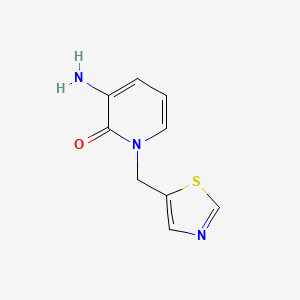
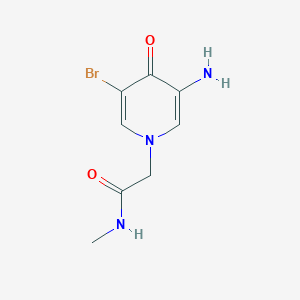
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
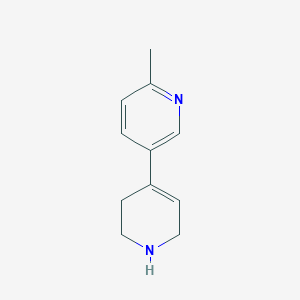
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)
